Cas no 1795303-53-5 (1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one)

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one structure
1795303-53-5 structure
商品名:1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
CAS番号:1795303-53-5
MF:C18H21NO2S2
メガワット:347.494842290878
CID:5368470

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[7-(2-Furanyl)tetrahydro-1,4-thiazepin-4(5H)-yl]-3-(phenylthio)-1-propanone
    • 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
    • インチ: 1S/C18H21NO2S2/c20-18(9-13-22-15-5-2-1-3-6-15)19-10-8-17(23-14-11-19)16-7-4-12-21-16/h1-7,12,17H,8-11,13-14H2
    • InChIKey: IGHJXANGSWDLDY-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCC(C2=CC=CO2)SCC1)(=O)CCSC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 347.101
  • どういたいしつりょう: 347.101
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 374
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84A^2

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 545.2±50.0 °C(Predicted)
  • 酸性度係数(pKa): -1.17±0.40(Predicted)

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-3703-5mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
5mg
$69.0 2023-09-08
Life Chemicals
F6481-3703-20μmol
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
20μmol
$79.0 2023-09-08
Life Chemicals
F6481-3703-15mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
15mg
$89.0 2023-09-08
Life Chemicals
F6481-3703-50mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
50mg
$160.0 2023-09-08
Life Chemicals
F6481-3703-1mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
1mg
$54.0 2023-09-08
Life Chemicals
F6481-3703-100mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
100mg
$248.0 2023-09-08
Life Chemicals
F6481-3703-5μmol
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6481-3703-2mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
2mg
$59.0 2023-09-08
Life Chemicals
F6481-3703-20mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
20mg
$99.0 2023-09-08
Life Chemicals
F6481-3703-30mg
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one
1795303-53-5
30mg
$119.0 2023-09-08

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one 関連文献

Related Articles

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-oneに関する追加情報

Recent Advances in the Study of 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one (CAS: 1795303-53-5)

The compound 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one (CAS: 1795303-53-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the synthetic versatility of 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one, which can be efficiently prepared through a multi-step process involving the condensation of furan-2-carbaldehyde with 1,4-thiazepane derivatives, followed by sulfanylation with phenylsulfanyl groups. The compound's structural complexity, featuring a furan ring and a thiazepane core, has been shown to confer unique binding properties, making it a promising candidate for drug discovery.

In vitro and in vivo studies have demonstrated that 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one exhibits potent activity against a range of biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways. Notably, its ability to modulate the activity of specific GPCRs has been linked to potential applications in treating neurological disorders and chronic pain. Mechanistic studies suggest that the compound's efficacy may be attributed to its interaction with key amino acid residues in the target proteins, as revealed by molecular docking simulations.

Further investigations into the pharmacokinetic properties of 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one have shown favorable absorption and distribution profiles, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects. Recent efforts have focused on structural modifications to enhance its therapeutic index, with promising results in preclinical models.

In conclusion, 1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-(phenylsulfanyl)propan-1-one represents a compelling area of research in chemical biology and drug development. Its unique structural attributes and broad biological activity underscore its potential as a lead compound for further optimization. Future studies should aim to elucidate its precise mechanisms of action and explore its applicability in treating specific diseases, paving the way for translational advancements in the field.

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